4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a morpholine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzamide with 4-methylthiophenol under basic conditions.
Formation of the Morpholine Ring: The morpholine ring can be introduced by reacting the intermediate compound with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide
- 4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzenesulfonamide
Uniqueness
4-methyl-N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-(morpholin-4-ylsulfonyl)benzamide is unique due to the presence of both a sulfanyl group and a morpholine ring, which can confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C21H26N2O4S2 |
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Molecular Weight |
434.6 g/mol |
IUPAC Name |
4-methyl-N-[2-(4-methylphenyl)sulfanylethyl]-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C21H26N2O4S2/c1-16-3-7-19(8-4-16)28-14-9-22-21(24)18-6-5-17(2)20(15-18)29(25,26)23-10-12-27-13-11-23/h3-8,15H,9-14H2,1-2H3,(H,22,24) |
InChI Key |
IZFIZNXTDXFUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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